molecular formula C10H12O B3049928 1-Ethenyl-4-methoxy-2-methylbenzene CAS No. 22572-29-8

1-Ethenyl-4-methoxy-2-methylbenzene

Cat. No.: B3049928
CAS No.: 22572-29-8
M. Wt: 148.2 g/mol
InChI Key: LEISXXKFNHMJKW-UHFFFAOYSA-N
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Description

Contextualization of 1-Ethenyl-4-methoxy-2-methylbenzene within Contemporary Aromatic Chemistry

This compound is a polysubstituted aromatic hydrocarbon. Its structure is built upon a benzene (B151609) ring modified with three distinct functional groups: an ethenyl (vinyl) group, a methoxy (B1213986) group, and a methyl group. While this specific molecule is not extensively documented in mainstream chemical literature, its constituent parts place it at the intersection of several key areas of organic chemistry.

Structurally, it is a derivative of styrene (B11656) (vinylbenzene), the precursor to polystyrene and numerous copolymers. The presence of the vinyl group suggests its potential as a monomer for polymerization, leading to materials with specific properties imparted by the methoxy and methyl substituents. Furthermore, its analogue, 1-ethynyl-4-methoxy-2-methylbenzene (B1339990), is utilized as a building block in the synthesis of more complex molecules, such as substituted pyridines. chemicalbook.comchemicalbook.com This suggests a potential role for this compound as a reactive intermediate in organic synthesis, where the vinyl group could undergo a variety of addition and coupling reactions.

Significance of Ethenyl, Methoxy, and Methyl Substituents in Modulating Aromatic System Properties

The methoxy group (-OCH₃) is a powerful activating group. While the oxygen atom is electronegative and withdraws electron density through the sigma bond (an inductive effect), its non-bonding electron pairs can be delocalized into the aromatic pi system (a resonance effect). This resonance effect is dominant, significantly increasing the electron density of the ring, particularly at the ortho and para positions. libretexts.orglibretexts.org Consequently, the methoxy group strongly activates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to these positions.

The methyl group (-CH₃) is a weakly activating group. It donates electron density primarily through an inductive effect and hyperconjugation. libretexts.org Like the methoxy group, it is also an ortho-, para-director, though its influence on the ring's reactivity is much less pronounced.

The ethenyl group (-CH=CH₂), or vinyl group, has a more complex influence. It can donate electrons via resonance, making it a weak activating group and an ortho-, para-director. Its primary chemical significance, however, lies in the reactivity of its double bond, which can participate in polymerization and various addition reactions.

In this compound, these groups work in concert. The methoxy and methyl groups are both activating ortho-, para-directors. The most powerful activating group, methoxy, will dominate the directing effects. masterorganicchemistry.com With the methoxy group at position 4 and the methyl group at position 2, their directing effects are additive, strongly enhancing the nucleophilicity of the C3 and C5 positions of the benzene ring, making them the most probable sites for electrophilic attack.

Table 1: Electronic and Directing Effects of Substituents

SubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
-OCH₃ (Methoxy)Electron-withdrawing (-I)Strongly electron-donating (+R)Strongly ActivatingOrtho, Para
-CH₃ (Methyl)Electron-donating (+I)N/A (Hyperconjugation)Weakly ActivatingOrtho, Para
-CH=CH₂ (Ethenyl/Vinyl)Weakly electron-withdrawing (-I)Weakly electron-donating (+R)Weakly ActivatingOrtho, Para

Due to the limited availability of experimental data for this compound, the following table presents physical properties for structurally related compounds to provide a comparative context.

Table 2: Physical Properties of Related Aromatic Compounds

CompoundMolecular FormulaMolar Mass (g/mol)Melting Point (°C)Boiling Point (°C)
Anisole (Methoxybenzene)C₇H₈O108.14-37154
Toluene (Methylbenzene)C₇H₈92.14-95111
Styrene (Vinylbenzene)C₈H₈104.15-30.6145
1-Ethyl-4-methoxy-2-methylbenzeneC₁₀H₁₄O150.22 nih.govNot AvailableNot Available
1-Ethynyl-4-methoxy-2-methylbenzeneC₁₀H₁₀O146.19 nih.gov30-34 chemicalbook.comNot Available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethenyl-4-methoxy-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-4-9-5-6-10(11-3)7-8(9)2/h4-7H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEISXXKFNHMJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619332
Record name 1-Ethenyl-4-methoxy-2-methylbenzene
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Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22572-29-8
Record name 1-Ethenyl-4-methoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 1 Ethenyl 4 Methoxy 2 Methylbenzene

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the target molecule through the sequential introduction of functional groups onto a starting aromatic ring. These methods often rely on classical organic reactions, with a significant emphasis on controlling the position of the incoming substituents.

Electrophilic Aromatic Substitution Routes and Regiochemical Control

Electrophilic aromatic substitution (EAS) is a fundamental process for functionalizing aromatic compounds. libretexts.org The existing substituents on the benzene (B151609) ring, in this case, a methoxy (B1213986) and a methyl group, dictate the position of subsequent substitutions. The interplay between the activating and directing effects of these groups is crucial for achieving the desired isomer.

A common strategy involves the initial halogenation of a suitable precursor, followed by a reaction to introduce the double bond.

Precursor Selection and Halogenation: A logical precursor is 2-methylanisole (B146520). sigmaaldrich.comsigmaaldrich.comnih.govnih.govchemspider.com The methoxy group is a strong activating group and an ortho-, para-director, while the methyl group is a weaker activating group and also an ortho-, para-director. In 2-methylanisole, the positions ortho and para to the strongly directing methoxy group are positions 2, 4, and 6. The methyl group is at position 2. Therefore, electrophilic attack is most likely to occur at the positions most activated by the methoxy group and not sterically hindered. This would favor substitution at the 4- and 6-positions. To synthesize 1-ethenyl-4-methoxy-2-methylbenzene, halogenation would ideally occur at the 5-position of 2-methylanisole, which is electronically and sterically less favored. Careful control of reaction conditions, including the choice of halogenating agent and catalyst, is necessary to achieve the desired regioselectivity. libretexts.org

Olefination: Once the halogenated intermediate is obtained, the ethenyl group can be introduced through various olefination reactions. One common method is a dehydrohalogenation reaction. nih.gov This typically involves treating the alkyl halide with a strong base to eliminate a molecule of hydrogen halide and form the alkene.

Friedel-Crafts alkylation and acylation are classic EAS reactions for adding carbon substituents to an aromatic ring. youtube.com

Friedel-Crafts Acylation: A more controlled approach involves Friedel-Crafts acylation. Reacting 2-methylanisole with an acyl halide (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) would likely lead to the formation of an acetophenone (B1666503) derivative. youtube.com The directing effects of the methoxy and methyl groups would again favor substitution at the 4- or 6-position. The resulting ketone can then be converted to the ethenyl group through a multi-step process. This could involve reduction of the ketone to a secondary alcohol, followed by dehydration. Alternatively, a Wittig reaction on the ketone would directly form the double bond.

Friedel-Crafts Alkylation: Direct alkylation with a vinyl-containing alkyl halide is generally not feasible due to the high reactivity of vinyl halides and potential for polymerization. A two-step approach is more common. For example, alkylation with an ethyl halide followed by dehydrogenation of the resulting ethyl group can yield the desired styrene (B11656). However, controlling regioselectivity and avoiding polyalkylation can be challenging.

Cross-Coupling Reactions for Ethenyl Moiety Introduction

Modern synthetic chemistry offers powerful cross-coupling reactions that provide a more direct and often more selective means of introducing the ethenyl group.

Palladium-catalyzed reactions are among the most versatile tools for forming carbon-carbon bonds. nih.gov

Heck Reaction: The Mizoroki-Heck reaction is a powerful method for the vinylation of aryl halides. nih.govchim.it This reaction involves the palladium-catalyzed coupling of an alkene with an aryl halide or triflate in the presence of a base. nih.gov For the synthesis of this compound, a halogenated derivative of 2-methylanisole would be reacted with ethylene (B1197577) or a suitable ethylene equivalent. The success of the Heck reaction often depends on the choice of catalyst, ligands, base, and solvent. researchgate.net

Table 1: Key Parameters in Heck Reactions for Styrene Synthesis

ParameterDescriptionCommon Examples
Aryl Halide The aromatic substrate containing a leaving group.Aryl iodides, bromides, triflates
Alkene The source of the vinyl group.Ethylene, styrene, acrylates
Catalyst Typically a palladium(0) or palladium(II) complex.Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd/C
Ligand Used to stabilize the palladium catalyst and influence reactivity.Triphenylphosphine (B44618) (PPh₃), tri-o-tolylphosphine
Base Neutralizes the hydrogen halide produced during the reaction.Triethylamine (NEt₃), diisopropylethylamine (DIPEA)
Solvent The reaction medium.Acetonitrile, DMF, NMP

Sonogashira Coupling: This reaction provides an alternative route by first introducing an ethynyl (B1212043) group, which is then reduced to an ethenyl group. The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. A halogenated 2-methylanisole could be coupled with a protected acetylene, such as trimethylsilylacetylene, followed by deprotection and partial reduction of the resulting alkyne to an alkene.

Olefination reactions provide a direct method for converting a carbonyl group into an alkene.

Wittig Reaction: If the synthesis proceeds through an aldehyde or ketone intermediate (e.g., from Friedel-Crafts acylation), the Wittig reaction is a highly effective method for introducing the vinyl group. This reaction involves the treatment of the carbonyl compound with a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). The reaction is generally high-yielding and tolerant of a wide range of functional groups.

Zweifel Olefination: For syntheses that proceed through a boronate ester intermediate, the Zweifel olefination can be employed to install a vinyl group. acs.orgacs.org This reaction involves the treatment of an organoborane with vinylmagnesium bromide, followed by an elimination step. acs.org

Radical Reactions in the Synthesis of this compound

The synthesis of this compound via radical pathways is not a commonly documented approach in comparison to ionic or organometallic methods. Radical reactions, which involve intermediates with unpaired electrons, can be challenging to control for achieving high selectivity with complex aromatic compounds. However, hypothetical radical-based strategies could be considered. One potential, though less conventional, route might involve the radical-mediated functionalization of a suitable precursor like 2-methylanisole. Such a process would require conditions that favor the generation of the desired substituted styrene over other potential side products, a significant synthetic challenge that makes this pathway less favorable than the more predictable methods discussed below.

Alternative and Indirect Synthetic Pathways

More prevalent and reliable methods for synthesizing this compound involve the manipulation of functional groups on a pre-existing benzene core or the derivatization of structurally similar molecules.

Functional Group Interconversions on Substituted Benzene Rings

A highly efficient strategy for synthesizing this compound is through the functional group interconversion of a closely related alkyne. Specifically, the partial reduction of 1-ethynyl-4-methoxy-2-methylbenzene (B1339990) offers a direct route to the target alkene. sigmaaldrich.comsigmaaldrich.combldpharm.com This transformation hinges on the use of catalysts that can selectively reduce the triple bond to a double bond without further reduction to a single bond.

Catalytic hydrogenation is the primary method for this conversion. The choice of catalyst is critical for preventing over-reduction to the corresponding ethylbenzene (B125841) derivative.

Table 1: Catalysts for Selective Alkyne Hydrogenation

Catalyst Description Selectivity
Lindlar's Catalyst Palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline. High selectivity for cis-alkenes from internal alkynes. For terminal alkynes, it effectively stops the reaction at the alkene stage.
P-2 Nickel Nickel boride catalyst prepared by the reduction of nickel(II) acetate with sodium borohydride. A non-pyrophoric alternative to Raney Nickel that also shows good selectivity for the semi-reduction of alkynes.

| Palladium on Barium Sulfate | A less reactive palladium catalyst, sometimes used in Rosenmund reductions, which can also be adapted for selective alkyne hydrogenation. ncert.nic.in | Good selectivity, similar in principle to Lindlar's catalyst by using a less reactive support. |

This approach is advantageous due to its high yield and the directness of the conversion from a readily available or synthesizable precursor.

Derivatization from Structurally Related Precursors

Synthesizing this compound can also be achieved by building the ethenyl group onto a benzene ring that already possesses the required methoxy and methyl substituents. This multi-step approach offers flexibility, starting from more common chemical feedstocks. thegoodscentscompany.comnist.gov

Two plausible pathways include:

From 4-Methoxy-2-methylbenzaldehyde (B1296303): The Wittig reaction provides a classic and reliable method for converting an aldehyde to an alkene. This would involve reacting 4-methoxy-2-methylbenzaldehyde with a phosphorus ylide, typically generated from methyltriphenylphosphonium (B96628) bromide and a strong base like n-butyllithium. The primary byproduct, triphenylphosphine oxide, is a drawback due to its high stability and the stoichiometric nature of the reaction.

From 1-Acetyl-4-methoxy-2-methylbenzene: An alternative starts with the Friedel-Crafts acylation of 2-methylanisole to produce 1-acetyl-4-methoxy-2-methylbenzene. nist.govnih.gov This ketone can then be reduced to the corresponding secondary alcohol using a mild reducing agent such as sodium borohydride. Subsequent acid-catalyzed dehydration of the alcohol yields the target compound, this compound.

Table 2: Multi-Step Synthesis Pathways

Starting Material Reagents Intermediate Product Final Step
4-Methoxy-2-methylbenzaldehyde 1. Ph₃PCH₃Br, BuLi2. Aldehyde (4-methoxy-2-methylphenyl)methanol (not formed) Wittig Reaction

| 2-Methylanisole | 1. CH₃COCl, AlCl₃2. NaBH₄ | 1-(4-Methoxy-2-methylphenyl)ethan-1-ol | Acid-catalyzed dehydration |

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound focuses on improving efficiency and minimizing environmental impact. acs.org

Catalytic Approaches and Reaction Efficiency

Catalytic methods are central to the green synthesis of this compound. nih.gov The catalytic hydrogenation of 1-ethynyl-4-methoxy-2-methylbenzene is a prime example. Catalytic reactions are preferred over stoichiometric ones because small amounts of a catalyst can generate large quantities of product, reducing waste. nih.gov

Reaction efficiency can be quantified using metrics like Atom Economy, developed by Barry Trost. acs.org It measures the proportion of reactant atoms incorporated into the final product. For instance, the Wittig reaction has a lower atom economy due to the formation of the triphenylphosphine oxide byproduct. In contrast, a catalytic hydrogenation reaction, where H₂ is the only other reactant, has a 100% theoretical atom economy.

Solvent Selection and Waste Minimization Considerations

Solvent choice is a critical aspect of sustainable synthesis. Traditional solvents used in pathways like the Wittig reaction (e.g., THF) or Friedel-Crafts acylation (e.g., dichloromethane) pose environmental and health risks. Green chemistry encourages the use of safer solvents. Interestingly, 2-methylanisole, a potential precursor for the target molecule, is itself considered a "green" solvent, being a polar aprotic solvent with a high boiling point. nih.gov

Waste minimization is addressed by concepts like the E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of product. acs.org Catalytic routes generally have much lower E-factors than stoichiometric ones. For example, the synthesis from 2-methylanisole via acylation, reduction, and dehydration generates significant waste from the reaction and workup steps. In contrast, a direct, high-yield catalytic hydrogenation of the corresponding alkyne would produce minimal waste, aligning with the core tenets of green chemistry. nih.gov

Mechanistic Organic Chemistry of 1 Ethenyl 4 Methoxy 2 Methylbenzene

Reactivity Profile of the Substituted Aromatic Ring System

The benzene (B151609) ring in 1-ethenyl-4-methoxy-2-methylbenzene is rendered highly reactive towards electrophilic attack due to the presence of the electron-donating methoxy (B1213986) and methyl groups. The interplay of their electronic and steric effects dictates the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution Mechanisms and Site Selectivity

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, proceeding through a two-step mechanism involving the formation of a cationic intermediate known as an arenium ion or sigma complex. The rate-determining step is the initial attack of the electrophile on the electron-rich π-system of the benzene ring. masterorganicchemistry.com The stability of the resulting arenium ion is a key factor in determining the reaction rate and the position of substitution.

Both the methoxy (-OCH₃) and methyl (-CH₃) groups are activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. studymind.co.uk They achieve this by donating electron density to the ring, thereby stabilizing the positively charged arenium ion intermediate.

The methoxy group is a particularly strong activating group. It exerts a strong +M (mesomeric or resonance) effect by donating a lone pair of electrons from the oxygen atom to the aromatic π-system. This effect significantly increases the electron density at the ortho and para positions relative to the methoxy group. wikipedia.org While the oxygen atom is also electronegative and exerts a -I (inductive) electron-withdrawing effect, the resonance effect is dominant in directing electrophilic attack. dalalinstitute.com

The methyl group is a weaker activating group that operates primarily through a +I (inductive) effect, pushing electron density into the ring through the sigma bond. It also exhibits a hyperconjugation effect, which further stabilizes the arenium ion intermediate when the positive charge is located at the ortho or para positions. libretexts.org

In this compound, the methoxy group is at position 4 and the methyl group is at position 2. Their activating effects are additive, making the ring highly nucleophilic. The directing effects of these two groups are crucial for predicting the site of electrophilic attack. The methoxy group strongly directs ortho and para. Since the para position (relative to the methoxy group) is occupied by the ethenyl group, it directs incoming electrophiles to the two ortho positions (positions 3 and 5). The methyl group at position 2 also directs ortho and para. Its ortho position is position 3, and its para position is position 5. Therefore, the electronic effects of both groups reinforce each other, strongly favoring electrophilic attack at positions 3 and 5. openstax.org

Table 1: Predicted Site Selectivity in Electrophilic Aromatic Substitution of this compound

PositionInfluence of 4-Methoxy GroupInfluence of 2-Methyl GroupCombined Effect
3Ortho (Activating)Ortho (Activating)Strongly Favored
5Ortho (Activating)Para (Activating)Strongly Favored
6Meta (Less Favored)Meta (Less Favored)Disfavored

This table illustrates the reinforcing directing effects of the methoxy and methyl groups.

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While the electronic effects strongly favor positions 3 and 5, steric hindrance plays a significant role in modifying the final product distribution. numberanalytics.com The methyl group at position 2 and the ethenyl group at position 1 create steric bulk around the potential reaction sites.

Attack at position 3 is sterically hindered by the adjacent methyl group at position 2. In contrast, position 5 is flanked by the methoxy group at position 4 and a hydrogen atom at position 6, presenting a less sterically crowded environment. Therefore, while both positions 3 and 5 are electronically activated, electrophilic attack is more likely to occur at position 5 due to reduced steric hindrance. libretexts.orgnumberanalytics.com

For example, in the sulfonation of 2-methylanisole (B146520), substitution occurs predominantly at the position para to the methoxy group (position 5 in the analogous this compound system), with a smaller amount of substitution at the position ortho to the methoxy group and meta to the methyl group (position 4 in 2-methylanisole). researchgate.net Similarly, the nitration of o-methylanisole shows a preference for the less hindered para position relative to the methoxy group. rsc.orgdatapdf.com

Table 2: Influence of Steric Hindrance on Site Selectivity

Position of AttackProximity to SubstituentsExpected Steric HindrancePredicted Outcome
3Adjacent to 2-Methyl groupHighMinor Product
5Flanked by 4-Methoxy and 6-HydrogenLowMajor Product

This table highlights how steric hindrance can influence the regioselectivity of electrophilic substitution.

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Nucleophilic Aromatic Substitution Processes in Activated Analogs

Nucleophilic aromatic substitution (NAS) is generally difficult for electron-rich aromatic rings. However, it can occur if the ring is sufficiently activated by strong electron-withdrawing groups, typically positioned ortho and/or para to a good leaving group. wikipedia.orgmasterorganicchemistry.com

For an analog of this compound to undergo NAS, it would require the presence of potent electron-withdrawing groups (e.g., -NO₂) and a suitable leaving group (e.g., a halide) on the aromatic ring. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.comnih.gov The electron-withdrawing groups are essential for stabilizing the negative charge of this intermediate.

Given that this compound itself is highly activated towards electrophilic attack, it is inherently unreactive towards nucleophiles. However, if we consider a hypothetical activated analog, for instance, 1-ethenyl-2-methyl-4-nitro-5-chlorobenzene, the nitro group would activate the ring for nucleophilic attack. In such a case, a nucleophile could displace the chloride at position 5. The presence of the methyl and ethenyl groups would still exert steric and electronic influences on the reaction rate. For instance, studies on the amination of 2-methoxytoluene derivatives have shown that nucleophilic substitution of the methoxy group can occur, although it requires strong bases and specific conditions. nsf.gov

Reactivity of the Ethenyl Moiety

The ethenyl (vinyl) group provides a second reactive site within the molecule, participating in reactions characteristic of carbon-carbon double bonds.

Addition Reactions Across the Carbon-Carbon Double Bond

The ethenyl group of this compound can undergo electrophilic addition reactions. ucalgary.ca In these reactions, an electrophile adds to the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile.

The regioselectivity of these additions typically follows Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. In the case of the ethenyl group, this is the terminal CH₂ carbon. This leads to the formation of a benzylic carbocation on the carbon atom attached to the aromatic ring. This carbocation is significantly stabilized by resonance with the aromatic ring, and this stability is further enhanced by the electron-donating methoxy and methyl groups on the ring. ucalgary.ca

For example, the reaction with a hydrogen halide (HX) would proceed by protonation of the terminal carbon of the ethenyl group to form a benzylic carbocation. The halide ion would then attack this carbocation to give the final addition product. Due to the high stability of the benzylic carbocation, these addition reactions are generally faster than electrophilic substitution on the aromatic ring under non-aromatic substitution conditions. ucalgary.ca

Cycloaddition Chemistry (e.g., Diels-Alder Reactivity)

The vinyl group in this compound can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. The reactivity of the vinyl group in this context is significantly influenced by the electronic nature of the substituents on the aromatic ring. The presence of the electron-donating methoxy and methyl groups increases the electron density of the vinyl double bond, making it an electron-rich dienophile.

Consequently, this compound is expected to react most readily with electron-deficient dienes. This type of reaction is known as an inverse-electron-demand Diels-Alder reaction. The rate of the Diels-Alder reaction is generally enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.com In the case of this compound, its electron-rich nature would favor a rapid reaction with dienes bearing electron-withdrawing substituents.

The stereoselectivity of the Diels-Alder reaction is a crucial aspect. In reactions involving cyclic dienes, the formation of an endo or exo product is possible. The endo product is often favored under kinetic control due to secondary orbital interactions between the substituent on the dienophile and the developing pi system of the diene. nih.gov

Diene TypeExpected Reactivity with this compoundRationale
Electron-deficient dienes (e.g., with -CN, -COOR groups)HighInverse-electron-demand Diels-Alder reaction is favored due to the electron-rich nature of the dienophile.
Electron-rich dienes (e.g., with alkyl, -OR groups)LowNormal-electron-demand Diels-Alder reaction is disfavored as both reactants are electron-rich.

Chemical Transformations Involving the Methoxy Group

Dealkylation and Derivatization Reactions

The methoxy group of this compound is a relatively stable ether linkage. However, it can be cleaved under specific and often harsh conditions to yield the corresponding phenol. This process, known as demethylation, is a common transformation in organic synthesis.

A widely used and effective reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). chem-station.comresearchgate.netorgsyn.orgnih.gov The mechanism involves the strong Lewis acidic boron atom coordinating to the oxygen of the methoxy group. This is followed by nucleophilic attack of a bromide ion on the methyl group, leading to the formation of a bromomethane (B36050) and an aryloxy-dibromoborane intermediate, which upon hydrolysis yields the phenol. chem-station.comnih.gov The reaction is typically performed at low temperatures due to the high reactivity of BBr₃. chem-station.com

Other reagents capable of cleaving aryl methyl ethers include strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), as well as other Lewis acids such as aluminum chloride (AlCl₃). chem-station.com Thiolate anions, such as sodium thiomethoxide (NaSMe), in a polar aprotic solvent like N,N-dimethylformamide (DMF) can also effect demethylation. researchgate.net

ReagentConditionsMechanistic Notes
Boron tribromide (BBr₃)Low temperature (e.g., -78 °C to rt) in an inert solvent (e.g., CH₂Cl₂)Lewis acid-mediated cleavage. chem-station.comnih.gov
Hydrobromic Acid (HBr)RefluxProtonation of the ether oxygen followed by Sₙ2 attack by bromide. chem-station.com
Aluminum Chloride (AlCl₃)Heating in an inert solventLewis acid-mediated cleavage. chem-station.com
Sodium Thiomethoxide (NaSMe)Reflux in DMFNucleophilic demethylation by the thiolate anion. researchgate.net

Oxidation and Reduction Pathways of the Compound

The vinyl group and the methyl group of this compound are susceptible to oxidation under various conditions. The aromatic ring itself is generally resistant to oxidation except under very harsh conditions.

Oxidation of the vinyl group can lead to several products depending on the oxidant used. Epoxidation can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comleah4sci.commasterorganicchemistry.comyoutube.com This reaction is stereospecific, with the oxygen atom adding to the same face of the double bond (syn addition). masterorganicchemistry.comleah4sci.com The electron-rich nature of the vinyl group in this compound, due to the electron-donating substituents on the ring, would facilitate this electrophilic attack.

Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) can cleave the double bond. masterorganicchemistry.com Ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide) would yield 4-methoxy-2-methylbenzaldehyde (B1296303) and formaldehyde. An oxidative workup (e.g., with hydrogen peroxide) would yield 4-methoxy-2-methylbenzoic acid.

The benzylic methyl group can also be oxidized. For instance, treatment with hot, alkaline potassium permanganate can oxidize the methyl group to a carboxylic acid, yielding 4-ethenyl-3-methoxybenzoic acid, provided the vinyl group can be protected or is less reactive under the specific conditions. masterorganicchemistry.com

Reduction of the vinyl group can be readily accomplished by catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) to produce 1-ethyl-4-methoxy-2-methylbenzene.

ReactionReagent(s)Product(s)
Epoxidationm-CPBA2-(4-methoxy-2-methylphenyl)oxirane
Ozonolysis (reductive workup)1. O₃; 2. (CH₃)₂S4-methoxy-2-methylbenzaldehyde and Formaldehyde
Ozonolysis (oxidative workup)1. O₃; 2. H₂O₂4-methoxy-2-methylbenzoic acid
Benzylic OxidationHot, alkaline KMnO₄4-ethenyl-3-methoxybenzoic acid (potential)
Catalytic HydrogenationH₂ / Pd, Pt, or Ni1-ethyl-4-methoxy-2-methylbenzene

Radical Reaction Mechanisms and Intermediates

The vinyl group of this compound can participate in radical reactions, most notably radical polymerization. The presence of both an electron-donating methoxy group and a methyl group on the aromatic ring influences the stability of the radical intermediates formed during these processes.

In a radical polymerization initiated by a radical initiator such as azoisobutyronitrile (AIBN) or benzoyl peroxide (BPO), the initiator first decomposes to form radicals. mdpi.com These radicals then add to the vinyl group of this compound. The addition occurs regioselectively to form the more stable benzylic radical. The stability of this benzylic radical is enhanced by resonance with the aromatic ring and further stabilized by the electron-donating methoxy and methyl groups.

The propagation step involves the newly formed benzylic radical adding to another molecule of this compound, extending the polymer chain. Termination of the polymerization can occur through combination or disproportionation of two growing polymer chains.

The electron-donating nature of the methoxy and methyl groups can also influence the rate of polymerization. For styrenic monomers, electron-donating groups generally decrease the rate of radical polymerization compared to unsubstituted styrene (B11656).

StepDescriptionKey Intermediate
InitiationDecomposition of an initiator (e.g., AIBN) to form radicals. These radicals add to the vinyl group.Benzylic radical stabilized by resonance and electron-donating groups.
PropagationThe benzylic radical at the end of the growing polymer chain adds to a new monomer molecule.Growing polymer chain with a terminal benzylic radical.
TerminationTwo growing polymer chains react to terminate the polymerization, either by combination or disproportionation.Stable polymer molecule(s).

Polymerization Science and Material Aspects of 1 Ethenyl 4 Methoxy 2 Methylbenzene

Homopolymerization Studies

The homopolymerization of 1-Ethenyl-4-methoxy-2-methylbenzene, also known as 4-methoxy-2-methylstyrene, is a critical area of research for understanding its potential in creating novel polymeric materials. While specific studies exclusively detailing the homopolymerization of this exact monomer are not extensively documented in publicly available literature, the behavior of structurally similar substituted styrenes provides significant insights into its expected polymerization pathways.

Polymerization Mechanisms (e.g., Free Radical, Cationic)

The polymerization of vinyl monomers like this compound can typically proceed through various mechanisms, including free radical, cationic, and anionic routes. The presence of both an electron-donating methoxy (B1213986) group and a methyl group on the aromatic ring influences the electron density of the vinyl group, thereby affecting its reactivity in these polymerization processes.

Free Radical Polymerization: This is a common method for polymerizing styrene (B11656) and its derivatives. The reaction is initiated by a free radical source, which attacks the double bond of the monomer, leading to the formation of a propagating radical chain. The polymerization of substituted styrenes can be initiated using radical initiators like 2,2'-azobis(isobutyronitrile) (AIBN). nih.gov The rate of polymerization and the properties of the resulting polymer are influenced by the nature and position of the substituents on the phenyl ring. For instance, in the free-radical copolymerization of styrene with other substituted monomers, the composition of the resulting copolymer is dependent on the reactivity of the monomers towards the growing radical chain. chemrxiv.org

Cationic Polymerization: The electron-donating nature of the methoxy group at the para position is expected to stabilize a cationic intermediate, making this compound a suitable candidate for cationic polymerization. Studies on similar monomers, such as 4-methoxystyrene (B147599), have shown that they readily undergo cationic polymerization. nih.gov In some instances, the presence of electron-donating groups on styrenes can lead to polymerization under acidic conditions. acs.org Visible light-controlled living cationic polymerization has been successfully applied to 4-methoxystyrene, suggesting a potential pathway for the controlled polymerization of this compound. nih.gov

Anionic Polymerization: Living anionic polymerization has been effectively used to synthesize poly(4-methoxystyrene) with well-defined molecular weights and narrow molecular weight distributions. polymersource.ca This technique offers precise control over the polymer architecture. Given the structural similarities, it is plausible that this compound could also be polymerized via a living anionic mechanism, allowing for the synthesis of well-defined homopolymers.

Control of Polymer Molecular Weight and Dispersity

Control over polymer molecular weight and dispersity (a measure of the uniformity of polymer chain lengths) is crucial for tailoring the material properties for specific applications.

Living polymerization techniques, such as living anionic polymerization and controlled radical polymerization (e.g., Atom Transfer Radical Polymerization - ATRP or Nitroxide-Mediated Polymerization - NMP), are powerful tools for achieving this control. For instance, living anionic polymerization of 4-methoxystyrene has been shown to produce polymers with a low polydispersity index (PDI) of 1.15. polymersource.ca Similarly, visible light-controlled living cationic polymerization of 4-methoxystyrene has yielded polymers with a low molar-mass dispersity (Đ) of 1.25. nih.gov These findings suggest that similar controlled polymerization techniques could be applied to this compound to produce polymers with predictable molecular weights and narrow dispersity.

Copolymerization Strategies and Resulting Material Properties

Copolymerization, the process of polymerizing two or more different monomers, is a versatile strategy to create materials with a wide range of properties that are often superior to those of the corresponding homopolymers.

Synthesis and Characterization of Copolymers Incorporating the Monomer Unit

Research has been conducted on the synthesis and characterization of copolymers that include the this compound structural unit. A study detailed the synthesis of novel octyl phenylcyanoacrylates with various ring substituents, including 4-methoxy-2-methyl, and their subsequent copolymerization with styrene. chemrxiv.org

The copolymerization was carried out in solution using a radical initiator (1,1'-azobis(cyanocyclohexane), ABCN) at 70°C. The resulting copolymers were characterized to determine their composition, which was calculated from nitrogen analysis due to the presence of the cyano group in the phenylcyanoacrylate monomer. chemrxiv.org

Below is a data table summarizing the copolymerization of octyl (4-methoxy-2-methyl)phenylcyanoacrylate with styrene, as reported in the literature. chemrxiv.org

Monomer 1 (M1)Monomer 2 (M2)M1 in Feed (mol%)M2 in Feed (mol%)N in Copolymer (wt%)M1 in Copolymer (mol%)M2 in Copolymer (mol%)
Octyl (4-methoxy-2-methyl)phenylcyanoacrylateStyrene50501.8328.571.5

This data demonstrates that this compound, as part of a larger functional monomer, can be effectively copolymerized with styrene to create novel materials. The properties of these copolymers would be influenced by the ratio of the two monomers and the specific characteristics of the phenylcyanoacrylate moiety.

Catalytic Polymerization Processes

Catalytic polymerization offers another avenue for synthesizing polymers with specific structures and properties. Transition metal catalysts, in particular, can provide excellent control over the polymerization process.

Influence of Substituent Electronic and Steric Properties on Catalytic Activity and Polymerization Kinetics

The polymerization behavior of vinyl monomers is significantly influenced by the electronic and steric nature of the substituents on the aromatic ring. In the case of this compound, the methoxy (-OCH₃) group at the para-position and the methyl (-CH₃) group at the ortho-position exert distinct and somewhat opposing effects on the reactivity of the vinyl group, which in turn affects catalytic activity and polymerization kinetics.

Electronic Effects:

The methoxy group is a strong electron-donating group due to resonance, which increases the electron density of the vinyl double bond. This has several consequences depending on the polymerization mechanism. In cationic polymerization, the increased electron density on the vinyl group makes it more nucleophilic and thus more reactive towards cationic initiators. Studies on 4-methoxystyrene (p-MOS), a structurally related monomer, have shown that it readily undergoes cationic polymerization. researchgate.net In fact, visible light-controlled living cationic polymerization of p-MOS has been successfully demonstrated, highlighting its susceptibility to this type of polymerization. nih.gov The electron-donating nature of the methoxy group stabilizes the propagating carbocation, facilitating the reaction. Conversely, for anionic polymerization, the increased electron density makes the vinyl group less electrophilic and therefore less reactive towards nucleophilic attack by an anionic initiator. vaia.com For instance, p-methoxystyrene reacts more slowly than styrene in anionic polymerization. vaia.com In radical polymerization, electron-donating substituents like the methoxy group can enhance the reactivity of the monomer. acs.org

The methyl group at the ortho-position is a weakly electron-donating group through an inductive effect, which would slightly reinforce the electronic effects of the methoxy group.

Steric Effects:

The methyl group at the ortho-position to the vinyl group introduces significant steric hindrance. wikipedia.org This steric bulk can hinder the approach of the catalyst and the monomer to the growing polymer chain, thereby reducing the rate of polymerization. wikipedia.org This effect is well-documented for other ortho-substituted styrenes, such as 2-methylstyrene. The steric hindrance can also influence the regioselectivity of the polymerization, favoring certain monomer orientations during addition to the polymer chain. researchgate.net In some cases, severe steric hindrance can lead to polymers with lower ceiling temperatures (T_c), which is the temperature at which the rates of polymerization and depolymerization are equal. wikipedia.org For example, α-methylstyrene has a low ceiling temperature, making its polymerization a reversible process at relatively low temperatures. cdnsciencepub.comacs.org While the methyl group in this compound is on the ring and not directly on the vinyl group, its proximity still imposes considerable spatial constraints.

Substituent Position Electronic Effect Steric Effect Predicted Influence on Cationic Polymerization Rate Predicted Influence on Anionic Polymerization Rate
Methoxy (-OCH₃)paraElectron-donating (resonance)MinimalIncrease researchgate.netDecrease vaia.com
Methyl (-CH₃)orthoWeakly electron-donating (inductive)HighDecrease (due to steric hindrance) wikipedia.orgDecrease (due to steric hindrance) wikipedia.org

Structural and Conformational Analysis of this compound-derived Polymers

The structure and conformation of polymers derived from this compound are expected to be complex due to the presence of the bulky and polar substituents on the phenyl ring. These substituents influence key structural features such as tacticity, crystallinity, and chain conformation.

Tacticity and Crystallinity:

The stereochemical arrangement of the substituted phenyl rings along the polymer backbone, known as tacticity, is a critical determinant of the polymer's physical properties. Polystyrene, for example, is amorphous when atactic (random arrangement of phenyl groups) but can be crystalline when it is isotactic (phenyl groups on the same side) or syndiotactic (phenyl groups on alternating sides). acs.org The syndiotactic form of polystyrene, in particular, exhibits a high melting point and crystallinity. acs.org

For polymers of this compound, the bulky ortho-methyl group is expected to strongly influence the stereochemistry of polymerization. Steric hindrance often favors the formation of specific tacticities. For instance, in the polymerization of some substituted styrenes, steric hindrance can lead to an increase in syndiotacticity. mdpi.com The regular arrangement of the bulky side groups in a syndiotactic or isotactic structure would allow for more efficient chain packing, potentially leading to a semi-crystalline polymer. The specific tacticity would depend heavily on the catalyst system and polymerization conditions used.

Chain Conformation:

The conformation of a polymer chain refers to the spatial arrangement of its atoms, which is determined by rotations around the single bonds of the polymer backbone. libretexts.org The bulky 4-methoxy-2-methylphenyl side groups will impose significant restrictions on the rotational freedom of the polymer backbone. This increased chain rigidity is a common feature in polymers with bulky side groups, such as poly(α-methylstyrene). polymersource.ca This restricted mobility generally leads to a higher glass transition temperature (Tg) compared to unsubstituted polystyrene. nsf.gov

Property Expected Characteristic for Poly(this compound) Reasoning/Comparison
Tacticity Potentially high syndiotacticity or isotacticityThe bulky ortho-methyl group can direct the stereochemistry of monomer addition. mdpi.com
Crystallinity Potentially semi-crystallineRegular tacticity would allow for ordered chain packing. acs.org
Chain Rigidity HighSteric hindrance from the bulky 4-methoxy-2-methylphenyl side groups restricts bond rotation. nsf.gov
Glass Transition Temp. (Tg) Higher than polystyreneIncreased chain rigidity due to bulky substituents. nsf.gov
Solubility Soluble in solvents like THF, CHCl₃Similar to other substituted polystyrenes like poly(4-methoxystyrene). polymersource.ca

Advanced Spectroscopic and Analytical Methodologies for 1 Ethenyl 4 Methoxy 2 Methylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as an unparalleled tool for the detailed structural determination of organic molecules, including 1-Ethenyl-4-methoxy-2-methylbenzene. Through the analysis of one-dimensional and multi-dimensional NMR spectra, a complete assignment of its proton and carbon skeletons can be achieved.

¹H NMR and ¹³C NMR Chemical Shift Assignment and Spectral Interpretation

The ¹H and ¹³C NMR spectra of this compound provide a wealth of information regarding its molecular structure. By analyzing the chemical shifts, coupling constants, and signal intensities, each proton and carbon atom can be assigned to its specific position within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the ethenyl, methoxy (B1213986), methyl, and aromatic protons. The vinyl group protons typically appear as a complex multiplet system in the range of δ 5.0-7.0 ppm, characterized by geminal, cis, and trans coupling constants. The methoxy group protons are expected to resonate as a sharp singlet around δ 3.8 ppm, while the methyl group protons will also appear as a singlet, but at a more upfield region, typically around δ 2.3 ppm. The aromatic protons will show signals in the aromatic region (δ 6.5-7.5 ppm), with their specific chemical shifts and coupling patterns being influenced by the positions of the substituents on the benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbons of the ethenyl group are expected in the δ 110-140 ppm region. The aromatic carbons will resonate between δ 110-160 ppm, with the carbon attached to the methoxy group appearing at the lower field end of this range. The methoxy carbon itself will produce a signal around δ 55 ppm, and the methyl carbon will be observed at a higher field, typically around δ 20 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ethenyl (=CH₂)5.0 - 5.5110 - 115
Ethenyl (-CH=)6.5 - 7.0135 - 140
Aromatic-H6.7 - 7.2-
Methoxy (-OCH₃)~3.8~55
Methyl (-CH₃)~2.3~20
Aromatic-C-110 - 160

Advanced Multi-dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the this compound molecule, advanced multi-dimensional NMR techniques are employed.

Correlation Spectroscopy (COSY): This 2D NMR experiment reveals proton-proton couplings within the molecule. For this compound, COSY spectra would show correlations between the vinyl protons and between adjacent aromatic protons, confirming their relative positions.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. This is instrumental in assigning the signals of the protonated carbons in the aromatic ring and the ethenyl group.

Mass Spectrometry (MS) Techniques for Identification and Characterization

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC/MS) for Purity Assessment and Identification

GC/MS is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a cornerstone for the purity assessment and identification of volatile compounds like this compound. In a typical GC/MS analysis, the compound is first separated from any impurities on a GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum for this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern, which is a unique fingerprint of the molecule, would likely involve the loss of a methyl group from the methoxy moiety or cleavage of the ethenyl group, providing further structural confirmation. The retention time from the gas chromatogram serves as an additional identifier.

Interactive Data Table: Expected GC/MS Fragmentation for this compound
Fragment Ion m/z (expected) Possible Neutral Loss
[M]⁺148-
[M-CH₃]⁺133CH₃
[M-C₂H₃]⁺121C₂H₃
[M-OCH₃]⁺117OCH₃

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. For this compound, with a molecular formula of C₁₀H₁₂O, the calculated exact mass is 148.0888 g/mol . HRMS can measure this mass with a high degree of precision (typically to within a few parts per million), which helps to confirm the molecular formula and distinguish it from other compounds with the same nominal mass.

Liquid Chromatography-Mass Spectrometry (LC-MS, UPLC-MS) for Complex Sample Analysis

For the analysis of this compound in more complex matrices, where the volatility may be a concern or where pre-concentration is needed, Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-performance variant, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are invaluable. These techniques separate the compound from the matrix components using liquid chromatography before it is introduced into the mass spectrometer.

LC-MS and UPLC-MS are particularly useful for quantifying the compound in biological or environmental samples. The choice of ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) would depend on the specific properties of the compound and the sample matrix. These methods offer high sensitivity and selectivity, making them suitable for trace-level analysis.

Vibrational Spectroscopy

Vibrational spectroscopy techniques are instrumental in elucidating the molecular structure of this compound by probing the vibrations of its chemical bonds. Each functional group within the molecule possesses characteristic vibrational frequencies, which allows for its identification and structural confirmation.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, providing a unique spectral fingerprint based on the vibrational modes of its functional groups. For this compound, the FTIR spectrum is characterized by several key absorption bands that confirm the presence of its aromatic, ethenyl, methoxy, and methyl components.

The analysis of the spectrum allows for the identification of stretching and bending vibrations. For instance, the C-H stretching vibrations of the aromatic ring and the vinyl group are expected in the 3100-3000 cm⁻¹ region. The asymmetric and symmetric stretching of the methyl group typically appear around 2962 and 2872 cm⁻¹, respectively. The characteristic C=C stretching vibrations of the aromatic ring are generally observed in the 1600-1400 cm⁻¹ range. The presence of the methoxy group is confirmed by the C-O stretching band, often found near 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). The vinyl group is further identified by the out-of-plane C-H bending vibrations in the 1000-800 cm⁻¹ region.

A summary of expected FTIR peaks for the key functional groups is presented below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic RingC-H Stretch3100 - 3000
C=C Stretch1600 - 1450
Ethenyl (Vinyl)=C-H Stretch3080 - 3020
C=C Stretch~1640
C-H Out-of-Plane Bend1000 - 810
MethoxyC-O Stretch (Asymmetric)~1250
C-O Stretch (Symmetric)~1040
MethylC-H Stretch (Asymmetric)~2960
C-H Stretch (Symmetric)~2870

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) Applications

Raman spectroscopy serves as a complementary technique to FTIR, providing information about molecular vibrations. It relies on the inelastic scattering of monochromatic light. In the context of this compound, Raman spectroscopy is particularly effective for observing the non-polar bonds, such as the C=C bonds of the aromatic ring and the ethenyl group, which often yield strong Raman signals. The symmetric vibrations of the molecule are also typically more prominent in the Raman spectrum.

Surface-Enhanced Raman Spectroscopy (SERS) is an advanced application that can significantly amplify the Raman signal of molecules adsorbed onto a nanostructured metallic surface. While specific SERS applications for this compound are not widely documented, this technique holds potential for trace-level detection and characterization of the compound. The enhancement effect could provide more detailed structural information and facilitate the analysis of the molecule in complex matrices.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. The UV-Vis spectrum of this compound is primarily dictated by the electronic transitions associated with its substituted benzene ring. The presence of the methoxy and ethenyl groups, which act as chromophores and auxochromes, influences the wavelength of maximum absorption (λmax).

The benzene ring exhibits characteristic π → π* transitions. The substitution on the ring with the methoxy and ethenyl groups typically causes a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted benzene. The conjugated system formed by the ethenyl group and the aromatic ring is a key factor in its electronic spectrum.

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation, identification, and quantification of this compound from complex mixtures. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally sensitive compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method is commonly employed. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase.

A typical mobile phase for the analysis of similar aromatic compounds consists of a mixture of acetonitrile or methanol and water. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is often achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle sizes in the column, can offer faster analysis times and higher resolution compared to traditional HPLC.

Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Given its molecular structure, this compound is amenable to GC analysis. The compound is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the column wall.

A non-polar or medium-polarity column is typically suitable for the analysis of such aromatic compounds. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification. GC-MS provides the added advantage of structural confirmation through the mass spectrum of the eluted compound. Comprehensive two-dimensional gas chromatography (GCxGC) could be applied for the analysis of highly complex samples containing this compound, offering significantly enhanced peak capacity and resolution.

Advanced Sample Preparation and Detection Strategies (e.g., Isotope Dilution)

A thorough review of scientific databases and chemical literature indicates that there are no specific, publicly available studies detailing the use of advanced sample preparation and detection strategies, such as isotope dilution analysis, for the quantitative determination of this compound. Isotope dilution, a highly precise quantitative technique involving the use of isotopically labeled internal standards, is a powerful tool in analytical chemistry. However, its application to this particular compound has not been documented in peer-reviewed literature.

The development of such a method would require the synthesis of an isotopically labeled version of this compound (e.g., containing deuterium, carbon-13, or oxygen-18). This labeled compound would serve as an internal standard to correct for sample matrix effects and variations in instrument response, thereby enabling highly accurate and precise quantification in complex matrices. The absence of such research suggests a gap in the analytical methodology for this compound.

X-ray Crystallography for Solid-State Molecular Structure Determination

Similarly, there is no evidence in the published scientific literature of the solid-state molecular structure of this compound being determined by X-ray crystallography. This technique is the definitive method for establishing the precise three-dimensional arrangement of atoms in a crystalline solid, providing invaluable information on bond lengths, bond angles, and intermolecular interactions.

For an X-ray crystallographic analysis to be performed, this compound would first need to be obtained in a crystalline form of suitable quality. The subsequent diffraction experiment would yield detailed structural parameters. While the crystal structures of some related methoxystyrene derivatives have been reported, this information cannot be directly extrapolated to confirm the specific solid-state conformation and packing of this compound. The lack of a published crystal structure for this compound means that its solid-state architecture remains unconfirmed by this definitive technique.

Computational and Theoretical Chemistry Studies of 1 Ethenyl 4 Methoxy 2 Methylbenzene

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the geometric and electronic characteristics of a molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting the optimized geometry and electronic structure of molecules with a good balance between accuracy and computational cost. For a molecule like 1-Ethenyl-4-methoxy-2-methylbenzene, calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p).

The geometry optimization would likely reveal a nearly planar benzene (B151609) ring. The substituents—ethenyl, methoxy (B1213986), and methyl groups—would adopt orientations that minimize steric hindrance while maximizing electronic stabilization. The methoxy group, being an electron-donating group, and the methyl group, a weakly electron-donating group, influence the electronic distribution in the aromatic ring. The ethenyl group extends the π-conjugation of the system. Based on studies of related molecules like p-methoxystyrene and 2-methylanisole (B146520), a set of predicted geometric parameters can be estimated. researchgate.netnih.gov

Table 1: Estimated Geometric Parameters for this compound (Based on DFT Calculations of Similar Compounds)

ParameterBond/AngleEstimated Value
Bond LengthC-C (aromatic)~1.39 - 1.41 Å
C-C (vinyl)~1.34 Å
C-O (methoxy)~1.36 Å
O-CH₃ (methoxy)~1.43 Å
C-C (methyl)~1.51 Å
Bond AngleC-C-C (aromatic)~118 - 121°
C-O-C (methoxy)~118°
H-C-H (methyl)~109.5°

Disclaimer: The data in this table are estimated values based on computational studies of structurally related compounds and are for illustrative purposes only. Specific experimental or computational data for this compound may vary.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is key to understanding its reactivity. Descriptors derived from computational analysis provide insight into how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting chemical reactivity.

For this compound, the HOMO is expected to be a π-orbital with significant electron density located on the electron-rich benzene ring and the ethenyl group. This indicates that these are the most probable sites for electrophilic attack. The LUMO is anticipated to be a π*-orbital, also distributed across the aromatic system.

The electron-donating methoxy and methyl groups increase the energy of the HOMO, making the molecule more reactive towards electrophiles compared to unsubstituted styrene (B11656). The conjugation provided by the ethenyl group tends to decrease the HOMO-LUMO energy gap (ΔE), which is associated with higher chemical reactivity and lower kinetic stability.

Table 2: Estimated Frontier Molecular Orbital Energies for this compound (Based on FMO Analysis of Substituted Styrenes)

OrbitalEstimated Energy (eV)
HOMO~ -5.5 to -6.0 eV
LUMO~ -0.5 to -1.0 eV
Energy Gap (ΔE)~ 4.5 to 5.5 eV

Disclaimer: These values are estimations based on published data for p-methoxystyrene and other substituted styrenes and are for illustrative purposes. nih.govmdpi.com Actual values for this compound would require specific calculation.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict the sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.

For this compound, the MEP map is expected to show a significant region of negative potential around the oxygen atom of the methoxy group due to its lone pairs of electrons. researchgate.net The π-systems of the benzene ring and the ethenyl group would also exhibit negative potential, making them attractive sites for electrophiles. Conversely, positive potential would be concentrated around the hydrogen atoms of the methyl and ethenyl groups.

In this compound, several key intramolecular interactions are expected:

Hyperconjugation from the methoxy group: Delocalization of the lone pair electrons of the oxygen atom into the antibonding π* orbitals of the aromatic ring (n → π*).

Hyperconjugation from the methyl group: Delocalization of electron density from the σ C-H bonds of the methyl group into the π* orbitals of the ring.

Conjugation with the ethenyl group: Significant π → π* interactions between the double bond of the ethenyl group and the aromatic ring, leading to extended conjugation.

These delocalization effects contribute to the stability of the molecule and influence its reactivity.

Table 3: Representative Examples of Expected NBO Interactions and Second-Order Perturbation Energies (E(2)) for this compound

Donor NBOAcceptor NBOEstimated E(2) (kcal/mol)
LP (O)π* (C_aromatic - C_aromatic)~ 20 - 30
σ (C_methyl - H)π* (C_aromatic - C_aromatic)~ 1 - 5
π (C_vinyl = C_vinyl)π* (C_aromatic - C_aromatic)~ 15 - 25
π (C_aromatic - C_aromatic)π* (C_vinyl = C_vinyl)~ 10 - 20

Disclaimer: The E(2) values are representative examples based on NBO analyses of anisole, toluene, and styrene derivatives and are intended for illustrative purposes. researchgate.netnih.gov Specific values require direct calculation.

Prediction of Spectroscopic Properties

Theoretical calculations are a powerful tool for predicting the spectroscopic signatures of molecules, which is crucial for their identification and characterization.

Theoretical NMR, UV-Vis, and Vibrational Spectra Calculations

Nuclear Magnetic Resonance (NMR) Spectra: The prediction of ¹H and ¹³C NMR spectra is typically achieved using Density Functional Theory (DFT) calculations, often with the B3LYP functional and a basis set such as 6-311++G(d,p). The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic chemical shifts. The theoretical chemical shifts for this compound can be calculated relative to a standard reference compound like tetramethylsilane (B1202638) (TMS).

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Vinyl-Hα~6.7~136
Vinyl-Hβ (cis to ring)~5.7~114
Vinyl-Hβ (trans to ring)~5.2
Aromatic-H3~6.9~110
Aromatic-H5~6.8~128
Aromatic-H6~7.1~126
Methoxy-H~3.8~55
Methyl-H~2.3~16
Aromatic-C1 (C-ethenyl)~138
Aromatic-C2 (C-methyl)~130
Aromatic-C3~110
Aromatic-C4 (C-methoxy)~159
Aromatic-C5~128
Aromatic-C6~126
Vinyl-Cα~136
Vinyl-Cβ~114
Methoxy-C~55
Methyl-C~16

Note: These are estimated values based on calculations for similar substituted styrenes.

Ultraviolet-Visible (UV-Vis) Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic transitions and predicting UV-Vis absorption spectra. For this compound, dissolved in a solvent like ethanol (B145695) or cyclohexane, the calculations would likely predict a primary absorption band (π → π* transition) in the UV region, influenced by the conjugated system of the vinyl group and the benzene ring. The methoxy and methyl groups, as auxochromes, would be expected to cause a bathochromic (red) shift compared to unsubstituted styrene.

Vibrational Spectra (IR and Raman): Theoretical vibrational frequencies are also calculated using DFT methods. The results allow for the assignment of vibrational modes observed in experimental Infrared (IR) and Raman spectra. Key predicted vibrational frequencies for this compound would include C-H stretching from the vinyl, aromatic, and alkyl groups, C=C stretching of the vinyl and aromatic moieties, and C-O stretching of the methoxy group.

Intermolecular Interactions and Non-Covalent Interactions (NCI)

The study of non-covalent interactions is critical for understanding the condensed-phase behavior of molecules.

Adsorption and Complexation Studies (e.g., with Carbon-Based Materials)

Interactive Table: Calculated Interaction Properties of this compound with Graphene

Interaction ParameterPredicted Value
Adsorption Energy (DFT-D)-0.5 to -0.8 eV
Equilibrium Distance (vdW-corrected)~3.4 Å
Charge TransferMinimal (physisorption)

Note: Values are typical for aromatic molecules of similar size on a graphene surface.

Prediction of Nonlinear Optical (NLO) Properties

Molecules with extended π-systems and donor-acceptor groups can exhibit significant nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics. The NLO properties of this compound, such as the first hyperpolarizability (β), can be predicted using computational methods. The presence of the electron-donating methoxy group and the π-conjugation extending to the vinyl group suggests that this molecule could possess modest NLO activity. DFT calculations with appropriate functionals and basis sets are employed to compute these properties.

Structure Reactivity and Structure Property Relationships Sar/spr of 1 Ethenyl 4 Methoxy 2 Methylbenzene Derivatives

Influence of Substituent Effects on Chemical Reactivity and Transformation Pathways

The reactivity of 1-ethenyl-4-methoxy-2-methylbenzene is dictated by the electronic and steric nature of its three key substituents on the benzene (B151609) ring: the ethenyl (vinyl), methoxy (B1213986), and methyl groups. Their specific arrangement governs the electron density distribution within the aromatic ring and the accessibility of reactive sites, thereby directing the course of chemical transformations.

Electronic Effects (e.g., Electron-Donating Nature of the Methoxy Group)

The chemical reactivity of the aromatic ring in this compound is significantly influenced by the electronic effects of its substituents. The methoxy group (-OCH₃), in particular, plays a dominant role as a powerful electron-donating group (EDG) when located at the para position relative to a reaction site. viu.cawikipedia.org This is due to a strong resonance effect, where the lone pair of electrons on the oxygen atom can be delocalized into the benzene ring, increasing the electron density, especially at the ortho and para positions. viu.cauba.ar This increased nucleophilicity makes the ring highly activated towards electrophilic aromatic substitution.

Steric Effects of Alkyl and Methoxy Groups on Reaction Course

Steric hindrance plays a crucial role in the chemical reactivity of this compound. The methyl and methoxy groups, positioned ortho and para to the ethenyl group, create a sterically crowded environment that can influence the approach of reagents. In general, the presence of two relatively large substituents in ketone-like structures can hinder the approach of a nucleophile to the carbonyl carbon. ncert.nic.in Similarly, the substituents on the benzene ring of this compound can impede reactions at both the vinyl group and the aromatic ring.

The methoxy group itself prefers a planar conformation with the aryl ring to maximize resonance, an arrangement stabilized by electrostatic interactions between the methyl moiety and the ortho-carbon atom. uba.ar However, the presence of the adjacent methyl group (in the 2-position) can cause steric strain, potentially leading to a slight twisting of the methoxy group out of the plane of the benzene ring. This could, in turn, slightly reduce the extent of its electron-donating resonance effect. At ortho positions, steric effects are likely to cause a significant alteration in predicted reactivity trends. wikipedia.org For enzymatic reactions, a methoxy substituent at a meta-position has been observed to potentially hinder an enzyme's access to a nearby reactive group. mdpi.com This highlights how the bulk of the methoxy and methyl groups can dictate the regioselectivity of reactions by blocking certain sites and favoring others that are less sterically encumbered.

Positional Isomerism and its Impact on Chemical Properties

The arrangement of substituents on the benzene ring is critical, and positional isomers of this compound would exhibit distinct chemical properties. The electronic effect of a methoxy group is highly dependent on its position; it acts as an electron-donating group at the para position but as an electron-withdrawing group at the meta position due to the dominance of the inductive effect. wikipedia.org

Consider the isomers of ethenyl-methoxy-methylbenzene. If the methoxy group were moved to the 3-position (meta to the ethenyl group), its electron-donating resonance effect would not extend to the ethenyl group's position, and its electron-withdrawing inductive effect would become more pronounced at that site. This would alter the reactivity of both the vinyl group and the aromatic ring. A study on naphthalene (B1677914) diimide coordination polymers demonstrated that changing the substituent position from 3-pyridyl to 4-pyridyl resulted in different polymer chain shapes (zigzag vs. linear) and distinct photochromic properties due to altered lone pair–π interactions. rsc.org This illustrates the profound impact of positional isomerism on molecular geometry and electronic behavior.

The table below hypothesizes the differing effects of a methoxy group on the reactivity of the vinyl group based on its position relative to it.

IsomerPosition of -OCH₃ Relative to -CH=CH₂Dominant Electronic Effect on Vinyl GroupPredicted Impact on Electrophilic Addition to Vinyl Group
4-methoxy-styrenePara+R (Donating) > -I (Withdrawing)Activation
3-methoxy-styreneMeta-I (Withdrawing)Deactivation
2-methoxy-styreneOrtho+R (Donating) & Steric HindranceActivation with potential steric inhibition

Modulation of Polymerization Characteristics by Aromatic Substitution

The substituents on the styrene (B11656) core of this compound significantly modulate its polymerization characteristics. The parent compound, 4-methoxystyrene (B147599), is known to act as a monomer in polymerization reactions. chemicalbook.com The resulting polymer, poly(4-methoxystyrene), is noted for having a protecting group that can be easily cleaved, making it useful as a corrosion-resistant material in the electronics industry. chemicalbook.com

The introduction of a methyl group at the 2-position, in addition to the 4-methoxy group, would influence polymerization in several ways:

Reactivity of the Monomer: The electron-donating methoxy and methyl groups increase the electron density of the vinyl group, which can affect its reactivity in cationic and radical polymerization. Generally, electron-donating groups on the para-position of styrene increase the monomer's reactivity toward cationic polymerization.

Steric Hindrance: The ortho-methyl group provides steric bulk near the polymerizable vinyl group. This hindrance can decrease the rate of polymerization and lower the ceiling temperature compared to less substituted styrenes like 4-methoxystyrene.

Properties of the Polymer: The presence of the methyl group would alter the physical properties of the resulting polymer. Compared to poly(4-methoxystyrene), the polymer derived from this compound would likely have a higher glass transition temperature (Tg) due to the reduced chain mobility imposed by the additional substituent. It would also affect the polymer's solubility and mechanical properties.

The synthesis of polymers with specific functionalities, such as for metal ion extraction, often starts with a base polymer like polystyrene, which is then chemically modified. mdpi.com The specific substituents on the monomer unit are crucial for the final properties and applications of the polymer.

Computational Approaches to SAR/SPR

Computational chemistry provides powerful tools for understanding and predicting the relationships between the structure of this compound derivatives and their chemical properties and reactivity.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical methods used in drug discovery and materials science to correlate molecular structures with biological activity or physical properties. nih.gov For a series of this compound derivatives, a QSAR/QSPR study could be developed to predict properties such as reaction rates, polymerization tendency, or inhibitory activity against a specific enzyme.

The process involves several key steps:

Data Set Compilation: A series of derivatives would be synthesized, and their relevant activity or property (e.g., IC₅₀ values, reaction yield) would be measured experimentally. researchgate.net

Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These can be constitutional, topological, physicochemical, geometrical, or quantum-chemical descriptors. nih.govresearchgate.net For instance, in a study of methoxy-substituted stilbene (B7821643) derivatives, descriptors related to radial distribution function (RDF), 3D-MoRSE, and eigenvalue-based indices were found to be predictive of inhibitory activity. researchgate.net

Model Development: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is built that links the descriptors to the observed activity. nih.govresearchgate.net

Validation: The model's predictive power is rigorously tested using techniques like leave-one-out cross-validation, external validation on a test set of compounds, and Y-randomization. nih.govresearchgate.net

Derivatization Strategies for Tailored Chemical Properties

The molecular architecture of this compound offers multiple avenues for derivatization. The reactivity of the ethenyl (vinyl) group, the aromatic core, and the methyl and methoxy substituents can be selectively exploited to synthesize a diverse range of derivatives with tailored functionalities. These modifications are fundamental to altering the molecule's electronic, steric, and physicochemical properties, thereby influencing its behavior in polymerization, biological interactions, and materials science.

Functionalization of the Ethenyl Group for Novel Reactivity

The exocyclic ethenyl double bond is a primary site for chemical transformation, offering a gateway to a wide array of functional derivatives. Its reactivity is influenced by the electron-donating nature of the methoxy- and methyl-substituted aromatic ring.

Key functionalization strategies for the ethenyl group include:

Polymerization: As a substituted styrene, this compound can act as a monomer in polymerization reactions. Techniques such as radical and cationic polymerization can be employed to produce polymers. acs.orgchemicalbook.commdpi.comresearchgate.netmdpi.com The steric hindrance introduced by the ortho-methyl group can influence the polymerization kinetics and the properties of the resulting polymer, such as its tacticity and thermal characteristics, when compared to less substituted styrenes like 4-methoxystyrene. acs.orgresearchgate.net

Oxidation: The electron-rich double bond is susceptible to oxidation. Reaction with peroxy acids (e.g., m-CPBA) can yield the corresponding epoxide, 2-(2-methyl-4-methoxyphenyl)oxirane. This epoxide is a valuable intermediate for synthesizing diols and other derivatives. Stronger oxidizing agents can lead to the cleavage of the double bond, producing 2-methyl-4-methoxybenzaldehyde. mdpi.com

Cycloaddition: The ethenyl group can participate in cycloaddition reactions. For instance, reaction with dihalocarbenes (generated from a haloform and a strong base) can produce gem-dihalocyclopropane derivatives, such as 1,1-dichloro-2-(2-methyl-4-methoxyphenyl)cyclopropane. acs.org

Addition Reactions: The double bond can undergo various addition reactions. Catalytic hydrogenation will reduce the ethenyl group to an ethyl group, yielding 1-ethyl-4-methoxy-2-methylbenzene. Addition of hydrogen halides (e.g., HBr) would proceed via a carbocation intermediate stabilized by the aromatic ring, leading to the corresponding haloalkyl derivative.

The table below summarizes potential derivatization reactions targeting the ethenyl group.

Table 1: Derivatization Reactions of the Ethenyl Group in this compound

Reaction TypeReagents/ConditionsResulting Functional Group/ProductSignificance
Radical PolymerizationInitiator (e.g., AIBN), HeatPoly(this compound)Creates novel polymers with potentially unique thermal and mechanical properties. mdpi.com
Epoxidationm-CPBA or other peroxy acidsOxirane (Epoxide)Versatile intermediate for further synthesis (e.g., diols, amino alcohols). mdpi.com
CyclopropanationCHCl₃, NaOHgem-DichlorocyclopropaneIntroduces a strained ring system for complex molecular architectures. acs.org
HydrogenationH₂, Pd/CEthyl GroupSaturates the vinyl group, altering electronic properties and steric profile.

Modifications of the Aromatic Ring and Alkoxy/Alkyl Groups

Beyond the ethenyl group, the aromatic ring and its substituents provide further opportunities for functionalization, enabling the synthesis of multifunctional derivatives.

Aromatic Ring Modifications: Electrophilic aromatic substitution is a key strategy for functionalizing the benzene ring. The directing effects of the existing substituents must be considered. The methoxy group at C-4 is a powerful activating ortho-, para-director. The methyl group at C-2 is a less powerful activating ortho-, para-director, and the ethenyl group at C-1 is also ortho-, para-directing. libretexts.orglearncbse.in

The combined influence of these groups makes position C-5 the most probable site for electrophilic attack, as it is para to the methyl group and ortho to the strongly activating methoxy group. Position C-3 is also activated but is significantly more sterically hindered.

Halogenation: Introducing a halogen atom (e.g., bromine) using Br₂ with a Lewis acid catalyst would likely yield 1-bromo-5-ethenyl-2-methoxy-4-methylbenzene.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group, preferentially at the C-5 position, to form 1-ethenyl-5-nitro-4-methoxy-2-methylbenzene.

Alkoxy and Alkyl Group Modifications: The methoxy and methyl groups are not inert and can be chemically altered.

Ether Cleavage: The methoxy group is an aryl alkyl ether. Treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) cleaves the methyl-oxygen bond via an Sₙ2 mechanism. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction converts the methoxy group into a hydroxyl group, yielding 4-ethenyl-3-methylphenol, a versatile precursor for synthesizing esters, ethers, and other phenolic derivatives. The aromatic carbon-oxygen bond remains intact. libretexts.org

Benzylic Halogenation: The methyl group can undergo free-radical substitution. savemyexams.comdocbrown.infochemguide.co.uk In the presence of N-bromosuccinimide (NBS) and a radical initiator (e.g., UV light or AIBN), a bromine atom can be selectively introduced onto the methyl group to form 1-ethenyl-2-(bromomethyl)-4-methoxybenzene. chemguide.co.uklibretexts.org This benzylic bromide is a highly reactive intermediate, suitable for nucleophilic substitution reactions to introduce a wide range of functional groups (e.g., -OH, -CN, -NH₂).

The table below outlines derivatization strategies for the aromatic nucleus and its substituents.

Table 2: Derivatization of the Aromatic Ring and Substituents of this compound

Target MoietyReaction TypeReagents/ConditionsResulting ProductSignificance
Aromatic RingElectrophilic BrominationBr₂, FeBr₃1-Bromo-5-ethenyl-2-methoxy-4-methylbenzeneIntroduces a halogen for cross-coupling reactions.
Methoxy GroupEther CleavageHBr or HI, Heat4-Ethenyl-3-methylphenolUnmasks a phenolic hydroxyl group for further functionalization. masterorganicchemistry.com
Methyl GroupRadical BrominationN-Bromosuccinimide (NBS), Initiator1-Ethenyl-2-(bromomethyl)-4-methoxybenzeneCreates a reactive benzylic bromide for subsequent nucleophilic substitutions. chemguide.co.uk

Environmental Fate and Transformation Pathways of 1 Ethenyl 4 Methoxy 2 Methylbenzene

Degradation Pathways in Environmental Matrices

The environmental persistence and degradation of a chemical compound are determined by its susceptibility to various physical, chemical, and biological processes. For a substituted aromatic hydrocarbon like 1-Ethenyl-4-methoxy-2-methylbenzene, these pathways are expected to involve oxidative degradation and biotransformation.

Oxidative Degradation Mechanisms

In the environment, organic compounds are subject to oxidative degradation, primarily through reactions with photochemically generated reactive species in the atmosphere. For compounds with a vinyl group, such as this compound, atmospheric degradation is likely to be rapid. dcceew.gov.au The primary oxidative agents in the troposphere are hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃•). The ethenyl (vinyl) group and the electron-rich aromatic ring are susceptible to attack by these oxidants.

Styrene (B11656), a structurally related compound, is known to break down quickly in the air, typically within one to two days. dcceew.gov.au This rapid degradation is a result of reactions with hydroxyl radicals and ozone. nih.gov It can be inferred that this compound would undergo similar rapid atmospheric degradation. The presence of the methoxy (B1213986) and methyl groups on the benzene (B151609) ring would likely influence the rate and products of these reactions, but specific data is unavailable.

Biotransformation Processes (General Principles)

Biotransformation, or the enzyme-catalyzed alteration of chemicals by living organisms, is a critical pathway for the environmental degradation of many organic compounds. Microorganisms, particularly bacteria and fungi, play a central role in these processes. nih.gov

For aromatic compounds, biotransformation often begins with the introduction of hydroxyl groups onto the aromatic ring by oxygenase enzymes. In the case of this compound, two primary points of enzymatic attack are plausible: the ethenyl side chain and the methoxy group.

Aerobic degradation of styrene, for example, can proceed through the oxidation of the vinyl group or by direct cleavage of the aromatic ring. nih.gov Methoxylated aromatic compounds can be transformed by anaerobic microorganisms through O-demethylation, where the methoxy group is removed. researchgate.netfrontiersin.orgnih.gov Entomopathogenic fungi have also been shown to biotransform methoxyflavones through processes of demethylation and subsequent glycosylation. nih.govmdpi.com It is plausible that similar enzymatic pathways could be involved in the biotransformation of this compound, although no specific studies have confirmed this.

Formation of Chemical By-products and Secondary Species

The degradation of a parent compound in the environment leads to the formation of various transformation products or by-products. The identity and toxicity of these by-products are of significant environmental concern. nih.gov

Alkylated Polycyclic Aromatic Hydrocarbons (PAHs) from Related Processes

While there is no direct evidence for the formation of alkylated polycyclic aromatic hydrocarbons (PAHs) from the degradation of this compound, the thermal decomposition of related compounds can lead to the formation of PAHs. The thermal degradation of para-substituted polystyrenes, for instance, yields the monomer as the primary product, but also a complex mixture of other compounds. researchgate.net The incomplete combustion of organic materials, including those containing aromatic structures, is a known source of PAHs and their alkylated derivatives in the environment. copernicus.orgnih.gov These alkylated PAHs can be more persistent and toxic than their parent compounds. nih.govnih.gov

It is conceivable that under certain conditions, such as high-temperature industrial processes or uncontrolled burning, materials containing this compound could contribute to the formation of alkylated PAHs. However, this is speculative and not a confirmed degradation pathway under typical environmental conditions.

Methodologies for Environmental Monitoring and Analytical Detection

Effective environmental monitoring relies on sensitive and specific analytical methods to detect and quantify chemical compounds in various environmental matrices like air, water, and soil. technologynetworks.comnih.gov For volatile organic compounds (VOCs) such as this compound, the most common and effective analytical techniques involve chromatography coupled with mass spectrometry.

General Analytical Approaches for Related VOCs:

Analytical TechniqueDescriptionApplicability
Gas Chromatography-Mass Spectrometry (GC-MS) A powerful technique that separates volatile compounds in a gas chromatograph and then identifies and quantifies them using a mass spectrometer. It is considered a gold standard for the analysis of many VOCs. nih.govthermofisher.comHighly suitable for the detection of this compound in environmental samples due to its volatility and expected presence in complex mixtures.
Purge and Trap GC-MS A pre-concentration technique where volatile compounds are purged from a water or soil sample with an inert gas, trapped on an adsorbent material, and then thermally desorbed into a GC-MS system. This method significantly improves detection limits. pacelabs.comthermofisher.comIdeal for analyzing trace levels of this compound in water and soil samples.
Headspace GC-MS An automated technique where the vapor above a liquid or solid sample in a sealed vial is injected into a GC-MS. It is a rapid screening method for volatile compounds. intertek.comUseful for the rapid analysis of this compound in various sample matrices, including quality control of materials.
High-Performance Liquid Chromatography (HPLC) While primarily used for non-volatile or thermally unstable compounds, HPLC could potentially be used for the analysis of degradation products of this compound, especially if they are less volatile than the parent compound. nih.govMay be applicable for studying specific, less volatile transformation products.

Continuous monitoring of aromatic VOCs in urban or industrial areas often utilizes online gas chromatography analyzers. researchgate.net Passive air samplers can also be employed for long-term monitoring of these types of compounds. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.